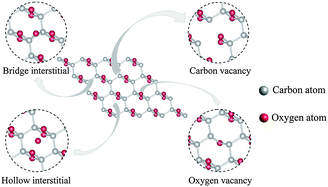Defect-induced semiconductor to metal transition in graphene monoxide
Physical Chemistry Chemical Physics Pub Date: 2014-05-20 DOI: 10.1039/C4CP01518E
Abstract
This study investigates the influence of point defects on the geometric and electronic structure of graphene monoxide (GMO) via density functional theory calculations. In aspects of defect formation energy, GMOs with oxygen vacancies and bridge interstitial defects are more likely to form when compared to GMOs with defects such as carbon vacancies and hollow interstitial defects. It was also found that the oxygen vacancy or the hollow interstitial defect induces local tensile strain around the defective site and this strain increases the band gap energy of the defective GMO. In addition, the band gaps of GMO with carbon vacancies or bridge interstitial defects decreased mainly due to the dangling bonds, not due to the strain effect. It is noted that the dangling bond derived from the defects forms the defect-level in the band gap of GMO. The semiconductor to metal transition by the band gap change (0–0.7 eV) implies the possibility for band gap engineering of GMO by vacancies and interstitial defects.


Recommended Literature
- [1] Some reactions of 3-hydroxyimino-2,4-dimethyl-1,5-benzodiazepine
- [2] Atmospheric inputs of volcanic iron around Heard and McDonald Islands, Southern ocean†
- [3] Copper(i) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light-photocatalysts for chemoselective transfer hydrogenation of α,β-unsaturated carbonyls†
- [4] A zeolitic porous lithium–organic framework constructed from cubane clusters†
- [5] A biodegradable covalent organic framework for synergistic tumor therapy†
- [6] Highly stereoselective double (R)-phenylglycinol-induced cyclocondensation reactions of symmetric aryl bis(oxoacids)†‡
- [7] Label-free and sensitive detection of micrococcal nuclease activity using DNA-scaffolded silver nanoclusters as a fluorescence indicator
- [8] Allosteric inhibition of α-thrombin enzymatic activity with ultrasmall gold nanoparticles†
- [9] Elucidating the mechanism and regioselectivity of phosphine-catalyzed transformation of MBH carbonate†
- [10] Syntheses via a direct arylation method of push–pull molecules based on triphenylamine and 3-cyano-4-hexyloxythiophene moieties†










